6-((1-Ethyl-3-methylcyclobutyl)methoxy)pyridin-3-amine
Description
6-((1-Ethyl-3-methylcyclobutyl)methoxy)pyridin-3-amine is a pyridine derivative characterized by a cyclobutylmethoxy substituent at the 6-position of the pyridine ring and an amine group at the 3-position. The cyclobutyl group is further substituted with ethyl and methyl groups at the 1- and 3-positions, respectively, conferring unique steric and electronic properties to the molecule.
Properties
Molecular Formula |
C13H20N2O |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
6-[(1-ethyl-3-methylcyclobutyl)methoxy]pyridin-3-amine |
InChI |
InChI=1S/C13H20N2O/c1-3-13(6-10(2)7-13)9-16-12-5-4-11(14)8-15-12/h4-5,8,10H,3,6-7,9,14H2,1-2H3 |
InChI Key |
FAXIHPACZPGHET-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(C1)C)COC2=NC=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((1-Ethyl-3-methylcyclobutyl)methoxy)pyridin-3-amine typically involves the reaction of 3-aminopyridine with 1-ethyl-3-methylcyclobutylmethanol under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
6-((1-Ethyl-3-methylcyclobutyl)methoxy)pyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
6-((1-Ethyl-3-methylcyclobutyl)methoxy)pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-((1-Ethyl-3-methylcyclobutyl)methoxy)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following section compares 6-((1-Ethyl-3-methylcyclobutyl)methoxy)pyridin-3-amine with structurally related pyridine derivatives, focusing on substituent effects, physicochemical properties, and applications.
Structural Analogues
Physicochemical Properties
- Lipophilicity : The 1-Ethyl-3-methylcyclobutyl group increases lipophilicity compared to simpler cyclobutyl or methyl-substituted analogues (e.g., 6-(Cyclobutylmethoxy)pyridin-3-amine) . This enhances membrane permeability, a critical factor in drug bioavailability.
- Electronic Effects : The cyclobutyl group’s electron-donating nature may stabilize the pyridine ring’s electron-deficient system, contrasting with electron-withdrawing groups (e.g., trifluoromethyl in ).
Research Findings and Challenges
- Stability Issues : Cyclobutyl-containing compounds may undergo ring-opening under acidic conditions, necessitating formulation adjustments for pharmaceutical use .
Biological Activity
6-((1-Ethyl-3-methylcyclobutyl)methoxy)pyridin-3-amine is a synthetic organic compound notable for its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic implications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H20N2O, with a molecular weight of 220.31 g/mol. The compound features a pyridine ring substituted with a methoxy group and an ethyl-3-methylcyclobutyl moiety, contributing to its unique chemical reactivity and biological activity.
Research indicates that this compound acts as a ligand in various biochemical assays. Its mechanism of action primarily involves binding to specific molecular targets, which may modulate enzyme activity associated with inflammatory pathways. This modulation is crucial for its potential anti-inflammatory and anticancer effects.
Anti-inflammatory Properties
Studies have shown that this compound may inhibit enzymes involved in inflammatory processes, leading to observed anti-inflammatory effects. The inhibition of such enzymes can significantly impact conditions characterized by inflammation, potentially offering therapeutic benefits in treating diseases like arthritis or other inflammatory disorders.
Anticancer Potential
There is emerging evidence suggesting that this compound may exhibit anticancer properties. The compound's structural features allow it to interact with cancer-related targets, which could inhibit tumor growth or induce apoptosis in cancer cells. Further studies are necessary to elucidate the specific pathways involved and the compound's efficacy in various cancer models.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds. The presence of the ethylcyclobutyl group distinguishes it from other pyridine derivatives, potentially influencing its biological activity and applications.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-(Methoxy)pyridin-3-amine | Simple methoxy substitution | Moderate anti-inflammatory |
| 6-(Ethylpyridin-3-amine) | Ethyl substitution without cyclobutyl | Limited anticancer effects |
| This compound | Unique cyclobutyl group enhances reactivity | Strong anti-inflammatory and potential anticancer properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
